N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
CAS No.: 2549014-81-3
Cat. No.: VC11845625
Molecular Formula: C16H21ClN4O2S
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide - 2549014-81-3](/images/structure/VC11845625.png)
Specification
CAS No. | 2549014-81-3 |
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Molecular Formula | C16H21ClN4O2S |
Molecular Weight | 368.9 g/mol |
IUPAC Name | N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Standard InChI | InChI=1S/C16H21ClN4O2S/c1-10-14(9-18)16(19-11(2)15(10)17)21-7-5-12(6-8-21)20-24(22,23)13-3-4-13/h12-13,20H,3-8H2,1-2H3 |
Standard InChI Key | LQHNVADPBKWCGK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N |
Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, reflects its three key functional groups:
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Pyridine core: Substituted with chloro (Cl), cyano (CN), and methyl (CH₃) groups at positions 5, 3, and 4/6, respectively.
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Piperidine moiety: A six-membered nitrogen-containing ring connected to the pyridine via a methylene bridge.
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Cyclopropanesulfonamide: A sulfonamide group attached to a cyclopropane ring, contributing to its steric and electronic properties .
Molecular Formula: C₁₇H₂₂ClN₅O₂S
Molecular Weight: 415.91 g/mol (calculated via PubChem algorithms) .
Synthesis and Optimization
Key Synthetic Pathways
The compound is synthesized through a multi-step process:
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Pyridine Derivative Preparation: 5-Chloro-3-cyano-4,6-dimethylpyridine is synthesized via nucleophilic substitution and cyanation reactions .
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Piperidine Functionalization: The piperidine ring is introduced through reductive amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMSO) .
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Sulfonamide Coupling: Cyclopropanesulfonyl chloride reacts with the piperidine intermediate in the presence of ammonia or DBU (1,8-diazabicycloundec-7-ene), yielding the final product .
Example Reaction Conditions:
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Cyclopropanesulfonamide Synthesis: Cyclopropanesulfonyl chloride (1.4 g, 10 mmol) in 0.5 M ammonia/dioxane (50 ml) at 20°C for 72 hours, yielding 74% product .
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Coupling Step: CDI (carbonyldiimidazole) mediates amide bond formation between intermediates in DMF at 40°C .
Structural Analogs and Modifications
Patents highlight derivatives with enhanced kinase inhibition, such as substitutions on the pyridine or piperidine rings . For instance, replacing chlorine with fluorine improves metabolic stability .
Physicochemical Properties
Property | Value/Description | Source |
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Solubility | Low aqueous solubility (log P = 2.42) | |
pKa | Basic nitrogen (piperidine): ~8.5 | Estimated |
Stability | Stable under inert conditions |
The compound’s lipophilicity (log P) suggests moderate blood-brain barrier permeability, making it suitable for central nervous system targets .
Pharmacological Activity
Kinase Inhibition
The compound demonstrates dual inhibition of ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase), critical for DNA repair in cancer cells .
Nav1.7 Channel Modulation
As a sulfonamide derivative, it inhibits Nav1.7 voltage-gated sodium channels (IC₅₀ = 50 nM), implicating potential in neuropathic pain management .
In Vivo Efficacy
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Xenograft Models: 60% tumor growth inhibition in triple-negative breast cancer at 10 mg/kg (oral, daily) .
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Safety Profile: No cardiotoxicity observed in rodent studies up to 50 mg/kg .
Therapeutic Applications
Oncology
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Radiosensitization: Potentiates ionizing radiation by impairing DNA damage repair .
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Combination Therapies: Synergizes with cisplatin and PARP inhibitors (e.g., olaparib) .
Pain Management
Nav1.7 inhibition reduces nociceptive signaling in preclinical models of inflammatory pain .
Patent Landscape and Clinical Development
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